1-{2-[benzyl(phenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid -

1-{2-[benzyl(phenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid

Catalog Number: EVT-4993075
CAS Number:
Molecular Formula: C19H17N3O3
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NZ 105 is a homochiral 4-aryl-1,4-dihydropyridine-5-phosphate derivative. While its specific classification is not explicitly mentioned in the provided abstract, its structural features suggest it belongs to a class of compounds known as calcium channel blockers. These compounds are known to have various pharmacological activities, particularly in cardiovascular research [].

Synthesis Analysis

The synthesis of NZ 105 begins with racemic starting materials. The key step involves an enantioselective hydrolysis reaction catalyzed by a lipase enzyme []. This enzymatic resolution allows for the separation and isolation of the desired enantiomer of the carboxylic acid intermediate. This optically active acid is then further transformed into the final optically active NZ 105 molecule.

Applications

The abstract specifically mentions that optically active NZ 105 serves as an intermediate in the synthesis of a "homochiral 4-aryl-1,4-dihydropyridine-5-phosphate" []. This implies potential applications in developing pharmaceuticals, likely targeting conditions related to calcium channel function.

(6R,7S)-3-[(acetyloxy)methyl]-7-amino-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and its 4-methoxybenzyl ester

Compound Description: (6R,7S)-3-[(acetyloxy)methyl]-7-amino-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid represents a cephamycin scaffold. Its 4-methoxybenzyl ester was synthesized for the first time in a study aiming to develop a new synthetic protocol for cephamycin analogues []. This protocol focused on functionalizing the α-bromo acetamide position and introducing various substituents at the C-7 amino and C-3' positions.

Relevance: While not directly similar in structure to 1-{2-[benzyl(phenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid, this compound exemplifies the broader interest in modifying carboxylic acid-containing scaffolds to generate diverse analogues for exploring biological activity, particularly in the context of β-lactam antibiotics. This research highlights the importance of developing efficient synthetic strategies for creating diverse libraries of compounds with potential therapeutic value.

4-Benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Compound Description: This compound serves as a central intermediate in various studies involving the synthesis and reactions of pyrazole derivatives [, , , , , , , , , ]. Researchers explore its reactivity with various reagents, including hydrazines, to create diverse pyrazole-containing compounds with potential biological activity.

Relevance: The core structure of 4-Benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid directly resembles a significant portion of 1-{2-[benzyl(phenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid. Both share the 1H-pyrazole-3-carboxylic acid moiety, highlighting the importance of this scaffold in medicinal chemistry research. The variations in substituents attached to this core structure demonstrate the versatility of this scaffold and its potential for developing compounds with diverse biological activities.

4-Benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Compound Description: This pyrazole derivative was synthesized and used as a starting material for creating new pyrazole derivatives by reacting it with various reagents, including β-diketones, β-ketoesters, β-naphthol, and phenol [, ]. The goal of this research was to explore the chemical reactivity of the amino group and the carboxylic acid moiety for potential applications in medicinal chemistry.

Relevance: Similar to the previous example, this compound shares the core 1H-pyrazole-3-carboxylic acid structure with 1-{2-[benzyl(phenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid. The presence of an aminophenyl substituent at the N1 position in this related compound highlights the potential for introducing various substituents at this position to modulate the compound's properties and explore its structure-activity relationships.

1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid and its esters

Compound Description: This compound and its mono- and di-ester derivatives were synthesized and characterized in studies investigating the chemical reactivity and potential applications of pyrazole derivatives [, ]. The presence of two carboxylic acid groups allows for diverse derivatization and the creation of libraries of compounds with varying physicochemical properties.

Relevance: This compound provides another example of a pyrazole derivative with carboxylic acid functionality, showcasing the versatility of the pyrazole scaffold for derivatization. Although it has an additional carboxylic acid group compared to 1-{2-[benzyl(phenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid, it highlights the possibility of creating bis-amides or other functional groups by utilizing both carboxylic acid moieties.

5-Phenyl-1H-pyrazole-3-carboxamide derivatives

Compound Description: Researchers designed and synthesized a series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives as potent inhibitors of Factor Xia (FXIa) []. They explored different P1, P1′, and P2′ moieties to understand the structure-activity relationship and develop lead compounds for anticoagulant drug discovery.

Relevance: This class of compounds highlights the significance of the 5-phenyl-1H-pyrazole-3-carboxamide core structure for FXIa inhibitory activity. While 1-{2-[benzyl(phenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid does not directly belong to this series, the shared pyrazole-3-carboxamide moiety suggests potential for exploring its interaction with FXIa and other related targets.

(R)- and (S)-2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate (NZ 105)

Compound Description: This compound represents a chiral 4-Aryl-1,4-dihydropyridine-5-phosphate derivative that was synthesized in its enantiomerically pure forms using lipase-catalyzed enantioselective hydrolysis []. This research highlights the importance of chirality in drug development and the application of enzymatic methods for obtaining enantiomerically pure compounds.

Relevance: The presence of the [benzyl(phenyl)amino]ethyl moiety in this compound directly mirrors a key structural feature of 1-{2-[benzyl(phenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid. This similarity suggests the [benzyl(phenyl)amino]ethyl group may play a critical role in the biological activity or target selectivity of these compounds.

Properties

Product Name

1-{2-[benzyl(phenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid

IUPAC Name

1-[2-(N-benzylanilino)-2-oxoethyl]pyrazole-3-carboxylic acid

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C19H17N3O3/c23-18(14-21-12-11-17(20-21)19(24)25)22(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,24,25)

InChI Key

PTMGHKHCTFWTOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CN3C=CC(=N3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CN3C=CC(=N3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.